molecular formula C21H24O2 B14228853 4'-[1-(4-Hydroxyphenyl)propyl]-2',3',4',5'-tetrahydro[1,1'-biphenyl]-4-ol CAS No. 500615-06-5

4'-[1-(4-Hydroxyphenyl)propyl]-2',3',4',5'-tetrahydro[1,1'-biphenyl]-4-ol

Cat. No.: B14228853
CAS No.: 500615-06-5
M. Wt: 308.4 g/mol
InChI Key: LBEXVYGVORQPKL-UHFFFAOYSA-N
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Description

4’-[1-(4-Hydroxyphenyl)propyl]-2’,3’,4’,5’-tetrahydro[1,1’-biphenyl]-4-ol is an organic compound characterized by its complex structure, which includes a biphenyl core with hydroxyl and propyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-[1-(4-Hydroxyphenyl)propyl]-2’,3’,4’,5’-tetrahydro[1,1’-biphenyl]-4-ol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, sulfuric acid

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Saturated biphenyl derivatives

    Substitution: Nitro or sulfonyl derivatives

Scientific Research Applications

Chemistry

In chemistry, 4’-[1-(4-Hydroxyphenyl)propyl]-2’,3’,4’,5’-tetrahydro[1,1’-biphenyl]-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It is investigated for its interactions with various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4’-[1-(4-Hydroxyphenyl)propyl]-2’,3’,4’,5’-tetrahydro[1,1’-biphenyl]-4-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the biphenyl core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybiphenyl: Lacks the propyl group, making it less versatile in synthetic applications.

    4’-Hydroxy-2’,3’,4’,5’-tetrahydro[1,1’-biphenyl]-4-ol: Lacks the propyl group, affecting its biological activity.

    4’-[1-(4-Methoxyphenyl)propyl]-2’,3’,4’,5’-tetrahydro[1,1’-biphenyl]-4-ol: Contains a methoxy group instead of a hydroxyl group, altering its reactivity and interactions.

Uniqueness

4’-[1-(4-Hydroxyphenyl)propyl]-2’,3’,4’,5’-tetrahydro[1,1’-biphenyl]-4-ol is unique due to the presence of both hydroxyl and propyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

500615-06-5

Molecular Formula

C21H24O2

Molecular Weight

308.4 g/mol

IUPAC Name

4-[4-[1-(4-hydroxyphenyl)propyl]cyclohexen-1-yl]phenol

InChI

InChI=1S/C21H24O2/c1-2-21(18-9-13-20(23)14-10-18)17-5-3-15(4-6-17)16-7-11-19(22)12-8-16/h3,7-14,17,21-23H,2,4-6H2,1H3

InChI Key

LBEXVYGVORQPKL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCC(=CC1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O

Origin of Product

United States

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